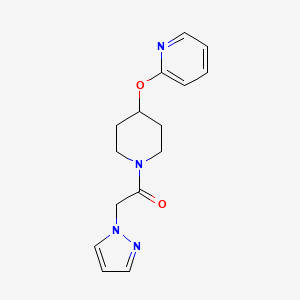

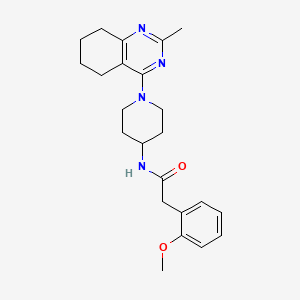

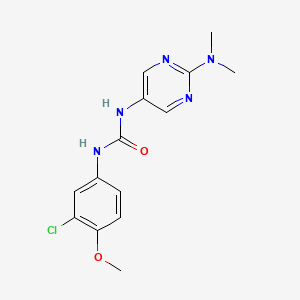

amine CAS No. 1469061-64-0](/img/structure/B2926263.png)

[1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the methodologies around these reactions are based on the functional group compatibility of the process and resultant substitution patterns around the ring .科学的研究の応用

Corrosion Inhibition

Imidazoline derivatives, related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. A study by Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its derivatives in acid media. The research found imidazoline to be an efficient corrosion inhibitor due to its active sites and geometry, which facilitates coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis and Structural Analysis

Imidazole derivatives have been synthesized and analyzed for their structural properties. Huang, Gan, and Wang (1988) synthesized 2-[cyano(aryl)methylene]-imidazolidines and related compounds to study their tautomeric equilibrium. The crystal structure analysis revealed the influence of substituents on the equilibrium, contributing to the understanding of imidazole derivatives' chemical behavior (Huang, Gan, & Wang, 1988).

Organic Synthesis

Helal and Lucas (2002) developed a regioselective method for synthesizing 1-alkyl-4-imidazolecarboxylates, demonstrating the versatility of imidazole derivatives in organic synthesis. This method provides a straightforward approach to obtaining imidazole carboxylate derivatives, which have potential applications in medicinal chemistry and material science (Helal & Lucas, 2002).

Analytical Chemistry

In analytical chemistry, imidazole derivatives have been utilized as derivatization agents. You, Zhao, Suo, Wang, Li, and Sun (2006) developed a method for determining amines by high-performance liquid chromatography using an imidazole derivative as a labeling reagent. This approach offers a sensitive and mild method for amine analysis, highlighting the practical applications of imidazole derivatives in analytical methodologies (You, Zhao, Suo, Wang, Li, & Sun, 2006).

作用機序

Target of Action

It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets could lead to these various effects.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways might be affected .

Result of Action

Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Imidazole compounds continue to be an area of active research due to their broad range of chemical and biological properties. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These compounds are being deployed in a variety of areas, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

特性

IUPAC Name |

1-(1-ethylimidazol-2-yl)-N-methyl-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-3-17-10-9-16-14(17)13(15-2)11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYPDAQLVVKQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(CC2=CC=CC=C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

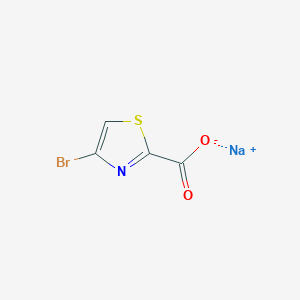

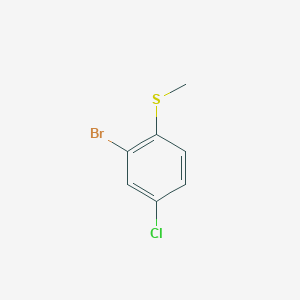

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)

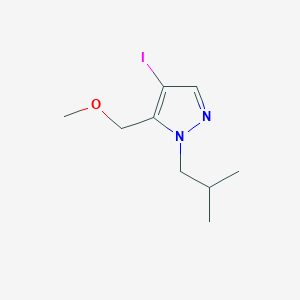

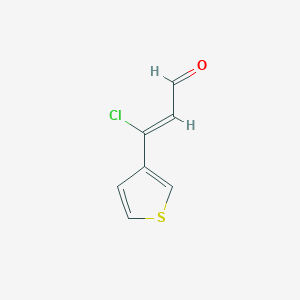

![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)

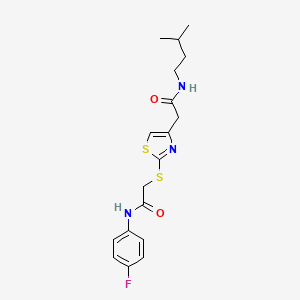

![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)